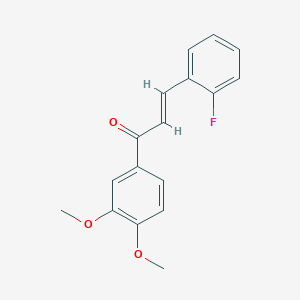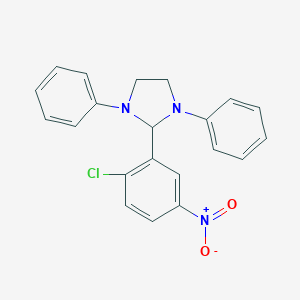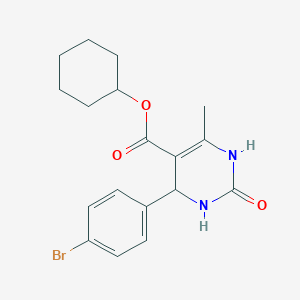
1-(3,4-Dimethoxyphenyl)-3-(2-fluorophenyl)-2-propene-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxyphenyl)-3-(2-fluorophenyl)-2-propene-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(2-fluorophenyl)-2-propene-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 3,4-dimethoxybenzaldehyde and 2-fluoroacetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3,4-Dimethoxyphenyl)-3-(2-fluorophenyl)-2-propene-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the α,β-unsaturated carbonyl system to saturated alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents like nitro, halogen, or alkyl groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-3-(2-fluorophenyl)-2-propene-1-one has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(2-fluorophenyl)-2-propene-1-one involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(2-fluorophenyl)-2-propene-1-one can be compared with other chalcones and related compounds, such as:
1-(3,4-Dimethoxyphenyl)-3-phenyl-2-propene-1-one: Lacks the fluorine substituent, which may affect its chemical reactivity and biological activity.
1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-2-propene-1-one: The fluorine substituent is in a different position, potentially altering its properties.
1-(3,4-Dimethoxyphenyl)-3-(2-chlorophenyl)-2-propene-1-one: Contains a chlorine substituent instead of fluorine, which can influence its reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO3/c1-20-16-10-8-13(11-17(16)21-2)15(19)9-7-12-5-3-4-6-14(12)18/h3-11H,1-2H3/b9-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVOJUDTZADZKS-VQHVLOKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC=CC=C2F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CC=C2F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(acetylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B415502.png)



![N'-[4-(methylsulfanyl)benzylidene]-1H-indole-3-carbohydrazide](/img/structure/B415509.png)
![Isopropyl 2-[(cyclopropylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B415510.png)

![N-{4-[(1H-indol-3-ylmethylene)amino]phenyl}-N-methylacetamide](/img/structure/B415515.png)

![4-[3-(benzyloxy)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B415517.png)
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B415518.png)



